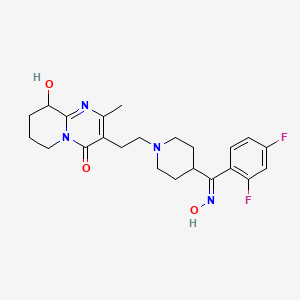

Paliperidone E-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-SZXQPVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paliperidone E-Oxime: A Technical Guide to Synthesis, Reaction Mechanism, and Analytical Control

An In-depth Technical Guide for Drug Development Professionals

Abstract

Paliperidone, the active metabolite of risperidone, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] The control of impurities during its synthesis is mandated by stringent regulatory standards to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Among these, oxime-related substances, which arise from ketone intermediates or precursors, are of significant interest. This technical guide provides an in-depth exploration of the synthesis pathway and reaction mechanism for Paliperidone E-oxime, a notable process-related impurity. We will dissect the chemical causality behind its formation, present a representative synthetic protocol, and discuss the stereochemical considerations that govern the E/Z isomerism, offering a self-validating framework for researchers and drug development professionals.

Introduction: The Significance of Paliperidone and Its Impurities

Paliperidone is an atypical antipsychotic that functions primarily as a centrally active dopamine D2 and serotonergic 5-HT2A receptor antagonist.[1][3] Its chemical structure is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3] The presence of impurities, even in minute quantities, can impact the quality, safety, and stability of the drug product.[4] International Conference on Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present at a level of 0.10% or greater.[3]

This compound is a process-related impurity that can emerge during the synthesis of Paliperidone. Its formation is typically linked to a ketone precursor, which reacts with an oximation agent. Understanding the pathway and mechanism of its formation is critical for developing control strategies to minimize its presence in the final API.

General Synthesis Pathway

The formation of Paliperidone oximes occurs via the reaction of a ketone intermediate with an oximation reagent, such as hydroxylamine or a salt thereof. This transformation can theoretically occur at different stages of the overall Paliperidone synthesis. However, a prevalent pathway involves the oximation of a key ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is then alkylated with the pyridopyrimidinone side chain.

Alternatively, patents describe the potential for oximation to occur on a more advanced intermediate that already contains the core risperidone or paliperidone structure, specifically at the 9-position of the pyridopyrimidinone ring system, leading to a different set of oxime impurities.[5][6] For the purpose of this guide, we focus on the oxime formed from the benzisoxazole moiety precursor.

The chemical name for this compound is 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino) methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7] This structure confirms its origin from the corresponding ketone.

Stereochemistry: E/Z Isomerism

The carbon-nitrogen double bond of the oxime does not allow for free rotation, resulting in the formation of geometric isomers, designated as E (entgegen) and Z (zusammen). [5]

-

This compound: The hydroxyl (-OH) group and the 2,4-difluorophenyl group are on opposite sides of the C=N double bond.

-

Paliperidone Z-Oxime: The hydroxyl (-OH) group and the 2,4-difluorophenyl group are on the same side of the C=N double bond.

The formation of both isomers is common, and they often appear as a mixture. [8]The ratio of E/Z isomers can be influenced by several factors:

-

Steric Hindrance: The thermodynamically more stable isomer, typically the E-isomer in this case, is often favored as it minimizes steric clash between the bulky substituents on the carbon and the hydroxyl group on the nitrogen.

-

Reaction Conditions: The pH, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer ratio. For instance, equilibration under acidic conditions may favor the more stable isomer.

Patents related to Paliperidone synthesis acknowledge the formation of both E and Z conformers, suggesting that for subsequent steps, the isomeric mixture is often used without separation. [5]

Synthetic Protocol and Process Parameters

While a specific protocol dedicated solely to the synthesis of this compound as a reference standard is not detailed in mainstream literature, a representative procedure can be constructed based on the oximation reactions described in patents for related intermediates. [5][6]

Representative Experimental Protocol: Oximation of a Ketone Precursor

This protocol is a representative synthesis based on established chemical principles and patent literature for educational and research purposes only.

-

Reaction Setup: To a solution of the ketone precursor, 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), in an inert solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1 - 1.5 eq). [5][6]2. pH Adjustment: Add a base, such as sodium bicarbonate or triethylamine, to neutralize the HCl salt and free the hydroxylamine nucleophile. The reaction is typically performed under mildly acidic to neutral conditions.

-

Reaction Execution: Heat the reaction mixture to a temperature between 50-90 °C and stir for several hours. [5][6]4. Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ketone is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure. If necessary, an aqueous work-up can be performed by partitioning the residue between an organic solvent (e.g., dichloromethane) and water.

-

Purification: The crude product, likely an E/Z mixture, can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel to isolate the desired E-isomer. [3]

Key Process Parameters & Data

| Parameter | Value / Reagent | Rationale / Causality | Reference |

| Starting Material | 9-Keto Risperidone or related ketone | The carbonyl group is the electrophilic site for the oximation reaction. | [4] |

| Oximation Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Provides the nucleophilic hydroxylamine required for oxime formation. | [5][6] |

| Catalyst/Medium | Mildly Acidic (from HCl salt) | Protonates the carbonyl to activate it for nucleophilic attack. | [5][6] |

| Solvent | Methanol, Ethanol, Water | Polar protic solvents that can dissolve the reagents and facilitate the reaction. | [5][6] |

| Temperature | 50 - 90 °C | Provides the necessary activation energy for the dehydration step. | [5][6] |

| Product | Paliperidone Oxime (E/Z Mixture) | The geometric isomers resulting from the C=N double bond formation. | [5][8] |

Characterization and Analytical Control

Distinguishing between the E and Z isomers of Paliperidone oxime is crucial for accurate impurity profiling. This is typically achieved using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method can effectively separate the E and Z isomers, allowing for their individual quantification. The difference in polarity and three-dimensional shape between the isomers leads to different retention times.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the isomers (446.5 g/mol for the difluoro analog), aiding in their identification within a complex mixture of related substances. [7][9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation. The chemical shifts of the protons and carbons near the C=N bond will differ significantly between the E and Z isomers due to the anisotropic effect of the double bond and the different spatial arrangement of the substituents. The Nuclear Overhauser Effect (NOE) can be used to definitively assign the stereochemistry.

Conclusion

The synthesis of this compound is a direct consequence of the reaction between a ketone intermediate and hydroxylamine, a common reagent in pharmaceutical synthesis. The reaction proceeds via a well-understood acid-catalyzed nucleophilic addition-elimination mechanism, typically yielding a mixture of E and Z isomers. Mastery over the synthesis and analytical characterization of this and other related substances is not merely a matter of regulatory compliance; it is a fundamental component of robust process chemistry. By understanding the causal links between starting materials, reaction conditions, and impurity formation, drug development professionals can implement effective control strategies, ensuring the consistent production of high-purity, safe, and effective Paliperidone.

References

-

Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6):240-249. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... Download Scientific Diagram. [Link]

-

Scholars Research Library. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link]

-

Scholars Research Library. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent | Abstract. [Link]

- Google Patents. (2015).

- Google Patents. (2011). US7977480B2 - Synthesis of paliperidone.

-

Veeprho. (n.d.). Paliperidone Impurities and Related Compound. [Link]

- Google Patents. (2009). WO2009074333A1 - Synthesis of paliperidone.

- Google Patents. (2010). EP2321311B1 - Synthesis of paliperidone.

- Google Patents. (2010). WO2010003702A1 - Synthesis of paliperidone.

- Google Patents. (2010). US20100010218A1 - Synthesis of paliperidone.

-

Venkatasai Life Sciences. (n.d.). This compound. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Paliperidone?. [Link]

Sources

- 1. What is the mechanism of Paliperidone? [synapse.patsnap.com]

- 2. veeprho.com [veeprho.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2010003702A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 7. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. US20100010218A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 9. Paliperidone Z-Oxime | 1388021-47-3 [chemicea.com]

An In-depth Technical Guide on the Chemical Properties and Physical State of Paliperidone E-oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent widely utilized in the management of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptor antagonism.[3] In the synthesis and analysis of paliperidone, various related substances and impurities can arise, one of which is Paliperidone E-oxime. This technical guide provides a comprehensive overview of the known chemical properties and physical state of this compound, a critical aspect for researchers and professionals in drug development and quality control.

Chemical Identity and Structure

This compound is an impurity of Paliperidone.[1][4] The "E" designation in its name refers to the stereochemistry at the C=N double bond of the oxime functional group, indicating that the hydroxyl group and the difluorophenyl group are on opposite sides of the double bond.

The chemical structure of this compound is formally named (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

Key Identifiers:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing analytical methods and for its isolation and characterization. While some data is available, a complete experimental profile for the E-oxime is not fully documented in publicly accessible literature. The following table summarizes the known properties of this compound, with a comparison to its parent compound, Paliperidone, for context.

| Property | This compound | Paliperidone (for comparison) | Source |

| Physical State | White to Off-White Solid | Solid, Crystals from 2-propanol | [7],[3] |

| Solubility | Slightly soluble in DMSO and Methanol | Practically insoluble in water; Sparingly soluble in 0.1 N HCl and methylene chloride; Slightly soluble in N,N-dimethylformamide | [7],[3] |

| pKa | Data not available | 8.2 (piperidine moiety), 2.6 (pyrimidine moiety) | [8] |

| LogP | Data not available | 1.8 - 3.0 | [3][8] |

The introduction of the oxime functional group in place of the ketone in a related precursor to paliperidone can be expected to influence its polarity and, consequently, its solubility and chromatographic behavior. The oxime group adds a polar hydroxyl moiety and a nitrogen atom, which could slightly increase its polarity compared to the ketone precursor.

Analytical Characterization

The accurate detection and quantification of this compound as an impurity in paliperidone drug substances and products are crucial for ensuring pharmaceutical quality and safety. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Proposed HPLC Method for Analysis

While a specific, validated HPLC method for this compound is not detailed in the available literature, a robust method can be proposed based on established methods for paliperidone and its impurities.[9][10][11]

Methodology Rationale:

The selection of chromatographic conditions is based on the chemical structures of paliperidone and its E-oxime derivative. Both are relatively polar molecules with basic nitrogen atoms, making them suitable for reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffer and an organic modifier.

Step-by-Step Protocol:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to provide a good balance of hydrophobic and polar interactions.[11]

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate or a phosphate buffer) and an organic solvent like acetonitrile or methanol is suitable. A gradient is often preferred for separating multiple impurities with varying polarities.

-

Detection: UV detection at approximately 235 nm or 275 nm is appropriate, as this is within the absorption maxima for paliperidone and its structurally similar impurities.[9][11]

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be optimized as needed.[9][11]

-

Injection Volume: A typical injection volume would be 10-20 µL.[9]

-

Column Temperature: Maintaining a constant column temperature, for instance, 30°C, will ensure reproducible retention times.

Self-Validation and System Suitability:

To ensure the trustworthiness of the analytical results, the following system suitability parameters should be monitored:

-

Tailing Factor: Should be close to 1 for the main analyte peak, indicating good peak symmetry.

-

Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

-

Resolution: The resolution between the this compound peak and any adjacent peaks (including the main paliperidone peak) should be greater than 1.5 to ensure accurate quantification.

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical impurity like this compound.

Caption: General workflow for the analysis and characterization of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. However, based on its chemical structure, the following spectral features would be expected:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the difluorophenyl group, the protons of the piperidine ring, the ethyl linker, and the pyrido[1,2-a]pyrimidin-4-one core. The presence of the oxime hydroxyl proton would also be a key feature.

-

¹³C NMR: The spectrum would display signals corresponding to all 23 carbon atoms in the molecule, including the C=N of the oxime group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 446.49 g/mol . Fragmentation patterns would likely involve cleavage at the piperidine ring and the ethyl linker.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups (both the alcohol and the oxime), the C=O stretch of the pyrimidinone ring, the C=N stretch of the oxime, and the C-F stretches of the difluorophenyl group.[13][14]

Synthesis and Formation

This compound is typically formed as a byproduct or intermediate during the synthesis of paliperidone or its precursors.[15][16][17] The formation of an oxime generally involves the reaction of a ketone with hydroxylamine or a related reagent. The stereochemistry (E or Z) of the resulting oxime can be influenced by the reaction conditions.

Safety and Handling

As this compound is a pharmaceutical impurity, it should be handled with the appropriate precautions for a biologically active compound. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are recommended. Specific toxicity data for this compound is not available.

Conclusion

This compound is a significant impurity in the manufacturing of paliperidone. This guide has consolidated the available information on its chemical and physical properties. While a complete physicochemical profile is yet to be fully elucidated in public literature, the provided data and the proposed analytical methodology offer a solid foundation for researchers and drug development professionals. Further studies to determine its specific pKa, logP, and detailed spectroscopic characteristics are warranted to enhance the understanding and control of this impurity in pharmaceutical preparations.

References

- Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). International Journal of Pharmaceutical Quality Assurance, 10(2).

-

Paliperidone. PubChem. Retrieved from [Link]

- USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. Phenomenex.

- Jin, Y., Zhao, G., Jiang, Q., Liu, Z., & He, Y. (2023). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study in Healthy Chinese Subjects. Latin American Journal of Pharmacy, 42(4), 853-8.

- Tambe, R., Mankar, S., & Dighe, S. (2020). RP-HPLC method development and validation of paliperidone in bulk and pharmaceutical dosage form. The International journal of analytical and experimental modal analysis, 12(6).

- Nadendla, R. R., Pinnamaneni, P., Morla, S. P., & Abhinandana, P. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients.

- Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.

-

Paliperidone (Z)-Oxime. Allmpus. Retrieved from [Link]

- Synthesis of paliperidone. (2009).

- A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). International Journal of Pharmaceutical Sciences and Research, 4(7), 2736.

- Case study of Paliperidone. Magritek.

- Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. Indo American Journal of Pharmaceutical Research, 3(12).

- Identification of post-mortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.

- Synthesis of Paliperidone. (2010).

- Synthetic scheme of paliperidone: generation of process-related...

- Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. (2021).

-

This compound. Venkatasai Life Sciences. Retrieved from [Link]

- Identification and characterization of impurities of Paliperidone Palmitate. (2019). Journal of Applicable Chemistry, 8(6), 3009-3019.

- Paliperidone Palmitate - PRODUCT INFORM

- This compound. ChemicalBook.

-

Paliperidone. Wikipedia. Retrieved from [Link]

-

Paliperidone Palmitate. PubChem. Retrieved from [Link]

- Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. (2023). Legal Medicine, 65, 102340.

-

Paliperidone Z-oxime-d4. PubChem. Retrieved from [Link]

- The Infrared Spectra of Alpha and Beta Oximes.

- This compound. HTS Biopharma.

- The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0,...

- This compound. Simson Pharma Limited.

- Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). Pharmaceutics, 14(5), 1069.

Sources

- 1. This compound | 1388021-46-2 [chemicea.com]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1388021-46-2 [chemicalbook.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. allmpus.com [allmpus.com]

- 7. This compound CAS#: 1388021-46-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpbs.com [ijpbs.com]

- 10. phenomenex.com [phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. latamjpharm.org [latamjpharm.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. journaljpri.com [journaljpri.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Abstract

The control of process-related impurities is a cornerstone of modern pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This technical guide provides an in-depth examination of Paliperidone E-Oxime, a known process-related impurity of the atypical antipsychotic, Paliperidone. We will explore the fundamental chemical mechanisms of its formation, present robust analytical methodologies for its detection and characterization, and discuss effective control strategies. This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a comprehensive understanding of this specific impurity to ensure product quality and regulatory compliance.

Introduction to Paliperidone and the Imperative of Impurity Control

Paliperidone, chemically designated as (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1- piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one, is a primary active metabolite of risperidone.[1][4] As a second-generation antipsychotic, it functions as a centrally active dopamine D2 and serotonergic 5-HT2A antagonist, making it a critical therapy for schizophrenia and schizoaffective disorder.[1][5]

The synthesis of a complex molecule like Paliperidone is a multi-step process where side reactions can lead to the formation of structurally similar but undesired compounds known as process-related impurities.[6][7] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of any impurity present in the API at levels of 0.10% or greater.[1][8] These measures are essential because impurities can diminish the therapeutic effect, reduce the product's shelf-life, or induce toxicity.[3]

One such impurity is this compound, which can arise from a specific ketone intermediate within the synthetic pathway. Understanding its origin is the first step toward its effective control.

The Chemistry of Formation: From Ketone to E-Oxime

The formation of an oxime is a classic organic reaction between a ketone or aldehyde and hydroxylamine (NH₂OH) or its derivatives.[9][10] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

General Mechanism of Oximation

The reaction is typically catalyzed by a weak acid.[9]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine.[11][12]

-

Proton Transfer & Dehydration: A series of proton transfers occurs. The oxygen of the hydroxyl group on the intermediate is protonated, turning it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond. A final deprotonation step yields the neutral oxime product.[12][13]

Asymmetric ketones can result in two geometric isomers of the oxime, designated as (E) and (Z), based on the spatial orientation of the hydroxyl group relative to other substituents on the C=N double bond.[9] The control of these isomers is a critical aspect of process chemistry, as their physicochemical properties and toxicological profiles can differ.[14][15]

Specific Formation Pathway of this compound

In the context of Paliperidone synthesis, a key process-related impurity is 9-oxo-risperidone, also known as the "keto impurity".[6] This compound is structurally analogous to Paliperidone but possesses a ketone group at the 9-position instead of a hydroxyl group. The formation of this compound is hypothesized to occur from a related ketone precursor reacting with a source of hydroxylamine or a similar reagent present in the reaction matrix.

The chemical name for this compound is (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This structure indicates that the oximation occurs not on the pyridopyrimidinone ring, but on a precursor related to the benzisoxazole moiety. A plausible precursor is (Z)-(2,4-difluorophenyl)-4-piperidinyl-Methanone oxime, which is itself listed as a Paliperidone-related compound.[] The formation likely involves a ketone intermediate reacting with hydroxylamine under conditions that favor the formation of the thermodynamically more stable E-isomer.

The following diagram illustrates the general transformation leading to an oxime impurity from a ketone precursor.

Caption: Generalized pathway for oxime impurity formation.

Analytical Protocols for Identification and Quantification

A robust, validated analytical method is essential for detecting, identifying, and quantifying the this compound impurity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for this task.[4][17]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a typical stability-indicating RP-HPLC method for resolving Paliperidone from its related substances, including the E-oxime.

Objective: To achieve baseline separation of this compound from the main Paliperidone peak and other process-related impurities.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column Selection: A C18 reverse-phase column is commonly used, offering excellent retention and separation for moderately polar compounds like Paliperidone and its impurities.[17][18] A typical dimension is 150 mm x 4.6 mm with 5 µm particle size.

-

Mobile Phase Preparation:

-

Phase A: Prepare an aqueous buffer, such as 0.077% w/v ammonium acetate, and adjust the pH as needed for optimal separation.[4]

-

Phase B: Acetonitrile or Methanol.

-

-

Chromatographic Conditions: Elution is typically performed using a gradient program to ensure resolution of both early and late-eluting impurities.

-

Sample Preparation: Accurately weigh and dissolve the Paliperidone bulk drug substance in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration appropriate for the method's linearity range.

-

Analysis: Inject the prepared sample solution into the HPLC system. Monitor the elution profile at a wavelength where both Paliperidone and the impurity exhibit significant absorbance, typically around 277 nm or 238 nm.[4][19]

-

Identification: The E-Oxime impurity is identified by its relative retention time (RRT) compared to the main Paliperidone peak, confirmed by spiking the sample with a synthesized reference standard of the impurity.[20]

Data Presentation: Typical Method Parameters

The following table summarizes a representative set of conditions for the analysis.

| Parameter | Condition | Rationale / Reference |

| Column | C18 (e.g., Zorbax SB-CN, 150x4.6mm, 5µm) | Provides necessary hydrophobicity for separation.[4] |

| Mobile Phase A | Ammonium Acetate Buffer (e.g., 0.077% w/v) | Controls ionization and peak shape.[4] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution.[4] |

| Elution Mode | Gradient | Ensures resolution of all impurities with varying polarities.[4] |

| Flow Rate | 1.0 - 1.3 mL/min | Standard flow for analytical scale columns.[4][18] |

| Column Temp. | 25 - 40 °C | Controls retention time and viscosity.[19] |

| Detection (UV) | 277 nm | Wavelength for sensitive detection of Paliperidone.[4][18] |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC.[4] |

Structural Confirmation with Mass Spectrometry (LC-MS)

While HPLC provides quantitative data, LC-MS is indispensable for unambiguous structural confirmation. By ionizing the eluting compounds, a mass spectrometer measures their mass-to-charge ratio (m/z).

-

Paliperidone: C₂₃H₂₇FN₄O₃, Molecular Weight: 426.48 g/mol [21]

-

This compound: C₂₃H₂₈F₂N₄O₃, Molecular Weight: 446.50 g/mol

The observed mass for the impurity peak corresponding to the E-Oxime will match its calculated molecular weight, confirming its identity. Further fragmentation analysis (MS/MS) can provide additional structural details, solidifying the identification.[4][22]

Proactive Control Strategies in Manufacturing

Controlling impurities is most effective when integrated directly into the manufacturing process design.[3] The goal is to prevent or minimize the formation of this compound rather than relying solely on its removal during final purification.

Key Control Pillars:

-

Raw Material Qualification: The quality of starting materials and reagents is paramount. Strict specifications should be in place to limit the presence of any ketone precursors or potential sources of hydroxylamine. This includes controlling impurities within the starting materials themselves.[3]

-

Process Parameter Optimization:

-

Temperature Control: Side reactions are often more sensitive to temperature changes than the main reaction. Running the synthesis at the optimal temperature can significantly reduce impurity formation.[23]

-

pH Control: The oximation reaction is pH-dependent. Maintaining the reaction pH outside the optimal range for oxime formation can suppress this side reaction.[23]

-

Reaction Time: Minimizing reaction time, once the desired conversion to the main product is achieved, can prevent the slow formation of side products.

-

-

In-Process Controls (IPCs): Regularly monitoring the reaction mixture using the validated HPLC method allows for real-time tracking of impurity levels. If the E-oxime concentration begins to rise, process parameters can be adjusted before the reaction is complete.

-

Purification Process Design: The final purification steps, typically involving recrystallization from a specific solvent system, must be designed to effectively purge the E-oxime impurity. The solubility difference between Paliperidone and the impurity is exploited to ensure the impurity remains in the mother liquor while the pure API crystallizes.

The following diagram outlines the logical workflow for impurity management.

Caption: Integrated workflow for impurity control.

Conclusion

This compound is a critical process-related impurity that requires diligent control to ensure the quality and safety of the final API. Its formation is governed by fundamental principles of organic chemistry, arising from the reaction of a ketone precursor with a hydroxylamine source. By leveraging robust analytical methods, primarily RP-HPLC and LC-MS, this impurity can be reliably detected and quantified. An effective control strategy is not merely analytical but is deeply embedded in the manufacturing process itself, encompassing stringent control of raw materials, optimization of reaction parameters, and intelligent design of the final purification steps. This integrated approach ensures that Paliperidone meets the rigorous standards of purity demanded by regulatory authorities and required for patient safety.

References

-

Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Oxime formation - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 16, 2026, from [Link]

-

Shah, S., et al. (2014). Synthetic scheme of paliperidone: generation of process-related... ResearchGate. Retrieved January 16, 2026, from [Link]

-

Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. Retrieved January 16, 2026, from [Link]

-

Paliperidone Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved January 16, 2026, from [Link]

-

Oximes. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]

-

Formation of an Oxime from a Ketone. (2015, May 25). YouTube. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of paliperidone.

- Google Patents. (n.d.). Synthesis of paliperidone.

-

Paim, C. S., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Retrieved January 16, 2026, from [Link]

-

Farooqui, M., et al. (2013). IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. Retrieved January 16, 2026, from [Link]

-

USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of paliperidone.

-

paliperidone and its Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

207946Orig1s000. (2015, April 28). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

-

A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). ACS Omega. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). process for the preparation of paliperidone intermediates.

-

A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. (2023, March 6). NIH. Retrieved January 16, 2026, from [Link]

-

Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

-

Analytical methods for the estimation of paliperidone. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

WO/2010/064134 PROCESS OF SYNTHESIS OF PALIPERIDONE. (n.d.). WIPO Patentscope. Retrieved January 16, 2026, from [Link]

-

Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho. Retrieved January 16, 2026, from [Link]

-

How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2). Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Venkatasai Life Sciences. Retrieved January 16, 2026, from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1388021-46-2 [chemicea.com]

- 6. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 7. US20110087024A1 - process for the preparation of paliperidone intermediates - Google Patents [patents.google.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Oxime formation [quimicaorganica.org]

- 10. byjus.com [byjus.com]

- 11. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Isolation and Purification of Paliperidone E-oxime: A Strategic Approach to Impurity Management

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the strategies and methodologies for the isolation and purification of Paliperidone E-oxime, a potential process-related impurity or degradation product of the atypical antipsychotic drug, Paliperidone. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a robust framework for researchers and drug development professionals. The control of impurities is a critical aspect of Active Pharmaceutical Ingredient (API) development, directly impacting the quality, safety, and efficacy of the final drug product, as mandated by guidelines from the International Conference on Harmonization (ICH).[1]

Understanding the Challenge: Physicochemical Context

Paliperidone is the major active metabolite of risperidone, belonging to the benzisoxazole class of compounds.[1] Its therapeutic action is mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] A significant challenge in its purification is its very low solubility in water and most common organic solvents, which complicates conventional purification techniques like recrystallization.[3][4]

This compound is a structurally similar impurity.[5][6] The primary goal is to exploit the subtle differences in physicochemical properties between Paliperidone and its E-oxime isomer to achieve effective separation. These properties include pKa, solubility in various pH and solvent systems, and chromatographic retention behavior.

| Property | Paliperidone | This compound | Rationale for Separation |

| Molecular Formula | C₂₃H₂₇FN₄O₃[7] | C₂₃H₂₈F₂N₄O₃[6] | The difference in formula (and thus mass) is key for MS identification. |

| Molecular Weight | 426.48 g/mol [7] | 446.49 g/mol [6] | Mass spectrometry is definitive for confirmation post-isolation. |

| pKa | pKa1: 8.2 (piperidine), pKa2: 2.6 (pyrimidine)[8] | Expected to be similar due to the shared piperidine moiety. | Small pKa differences can be exploited in pH-gradient chromatography or selective salt formation. |

| Solubility | Practically insoluble in water; solubility increases significantly at lower pH.[3][8] Sparingly soluble in methylene chloride.[3] | Inferred to have low aqueous solubility. | The pH-dependent solubility is the cornerstone of purification via salt formation and precipitation. |

Core Purification Strategy: pH-Mediated Isolation (Salt Formation)

The most effective industrial-scale strategy for purifying Paliperidone from its impurities leverages its basic nature. The piperidine nitrogen allows for the formation of acid addition salts, which drastically alters the molecule's solubility profile.[9][10] This process creates a robust system for separating the API from less basic or non-basic impurities.

The causality behind this choice is clear: by converting the water-insoluble Paliperidone base into a soluble salt, we can perform aqueous-phase manipulations to remove insoluble impurities. Subsequently, reversing the process by neutralization allows the purified Paliperidone base to precipitate out, leaving water-soluble impurities behind.

This protocol describes a self-validating system where purity is enhanced at both the salt formation and final precipitation stages.

-

Step 1: Salt Formation in Aqueous Medium

-

Suspend crude Paliperidone (containing the E-oxime and other impurities) in demineralized water.

-

Slowly add a strong protic acid, such as concentrated hydrochloric acid (HCl), to the suspension at a controlled temperature (e.g., 0-20°C).[10][11]

-

Rationale: The acid protonates the basic piperidine nitrogen, forming the Paliperidone hydrochloride salt. The goal is to achieve a pH where Paliperidone salt is soluble, but some impurities may not be, or to create conditions for selective precipitation of the desired salt. A pH of 3-4 is often targeted.[9]

-

Stir the mixture to allow for complete salt formation. A solid precipitate of Paliperidone hydrochloride may form.

-

Cool the mixture (e.g., to 0-5°C) to maximize the precipitation of the hydrochloride salt and filter the solid.[9]

-

-

Step 2: Isolation and Washing of the Salt

-

Isolate the precipitated Paliperidone hydrochloride by filtration.

-

Wash the solid cake with cold demineralized water and then with a cold organic solvent like acetone to remove residual aqueous and organic-soluble impurities.[9]

-

Rationale: This washing step is critical for removing impurities that may have been trapped in the crystal lattice or remained on the surface of the salt crystals.

-

-

Step 3: Neutralization and Precipitation of Pure Paliperidone Base

-

Re-disperse the isolated Paliperidone hydrochloride salt in an aqueous solvent.

-

Slowly add a base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide solution) at a controlled temperature to neutralize the salt.[1][9] The pH should be raised to approximately 9-10.[11]

-

Rationale: Neutralization deprotonates the piperidine nitrogen, converting the soluble salt back into the insoluble Paliperidone base, causing it to precipitate out of the solution. Impurities that are more soluble in the basic aqueous medium will remain in the filtrate.

-

Stir the resulting slurry to ensure complete precipitation.

-

-

Step 4: Final Isolation and Recrystallization

-

Filter the precipitated pure Paliperidone base.

-

Wash the solid thoroughly with water to remove any residual salts.

-

For achieving the highest purity, a final recrystallization from a suitable organic solvent such as methanol, isopropanol, or acetone can be performed.[1][4]

-

Dry the final product under vacuum at an appropriate temperature (e.g., 50°C).[9]

-

Caption: Workflow for purifying Paliperidone via acid-base chemistry.

Chromatographic Purification and Analysis

While crystallization is ideal for bulk purification, chromatography is indispensable for isolating high-purity reference standards of impurities like this compound and for analytical monitoring of the purification process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[12][13]

The principle of separation in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. Molecules with higher hydrophobicity will be retained longer on the column.

This method is designed to resolve Paliperidone from its known impurities, including potential geometric isomers like the E-oxime.

-

System Preparation:

-

Chromatographic Conditions:

| Parameter | Recommended Conditions | Rationale |

| Column | Alltima C8 (250 x 4.6 mm, 5 µm) or equivalent C18/CN column.[12][15][16] | C8 and C18 columns provide excellent hydrophobic retention for separating structurally similar, moderately polar compounds. |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 20mM Ammonium Acetate or Potassium Dihydrogen Phosphate).[12][17] | The organic modifier (acetonitrile) controls the elution strength. The buffer controls the pH, which affects the ionization state and retention of basic compounds like Paliperidone. |

| pH | Adjusted to 3.5 with an acid like Triethylamine or Formic Acid.[12][18] | A slightly acidic pH ensures consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks. |

| Elution Mode | Isocratic or Gradient. A gradient may be needed to resolve all impurities.[16] | Isocratic is simpler for routine analysis once separation is established. Gradient elution is superior for separating a wider range of polar and nonpolar impurities in a single run. |

| Flow Rate | 1.0 mL/min.[12] | A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time. |

| Detection | UV at 280 nm.[12] | Paliperidone has a strong chromophore, and 280 nm provides good sensitivity for the parent drug and related impurities. |

| Column Temp. | 40°C.[19] | Elevated temperature can improve peak shape and reduce analysis time by lowering mobile phase viscosity. |

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of methanol and water or the mobile phase itself).[18]

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

Caption: General workflow for HPLC-based purity analysis.

Characterization of Isolated this compound

Once the E-oxime is isolated in sufficient purity (typically via preparative chromatography), its identity must be unequivocally confirmed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the impurity. The E-oxime should exhibit a molecular ion peak corresponding to its mass of 446.5 g/mol .[6][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for full structural elucidation, confirming the connectivity of atoms and, crucially, the stereochemistry (E-configuration) of the oxime group through analysis of chemical shifts and coupling constants.

-

Forced Degradation Studies: To understand the origin of the E-oxime, forced degradation studies on pure Paliperidone can be conducted under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[12][13][18] This helps determine if the E-oxime is a potential degradant, which informs storage and handling requirements. Paliperidone is known to be labile under oxidative, hydrolytic, and photolytic conditions.[12][20]

Conclusion

The successful isolation and purification of this compound from the bulk Paliperidone API is a multi-step process that relies on a deep understanding of the molecule's physicochemical properties. A strategy combining pH-mediated salt formation for bulk purification with high-resolution chromatographic techniques for analytical control and reference standard isolation provides a comprehensive and robust solution. This dual approach ensures that the final API meets the stringent purity requirements for pharmaceutical use, safeguarding patient safety and product quality. Each step, from solvent choice to pH adjustment, is a deliberate decision rooted in chemical principles, creating a self-validating system for impurity control.

References

-

Title: Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent Source: Scholars Research Library URL: [Link]

-

Title: Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Paliperidone Impurities and Related Compound Source: Veeprho URL: [Link]

-

Title: Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets Source: PubMed URL: [Link]

-

Title: Characterization And Solubility Studies Of Pharmaceutical Cocrystals Of Paliperidone Source: International Journal of Applied Pharmaceutics URL: [Link]

-

Title: Paliperidone-impurities Source: Pharmaffiliates URL: [Link]

-

Title: “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method Source: ResearchGate URL: [Link]

-

Title: Paliperidone | C23H27FN4O3 Source: PubChem - NIH URL: [Link]

-

Title: Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo Source: PMC - National Center for Biotechnology Information URL: [Link]

- Title: A process for the purification of paliperidone Source: Google Patents URL

-

Title: Graphical representation of solubility (mg/ml) of paliperidone in different medium Source: ResearchGate URL: [Link]

-

Title: Process for the purification of paliperidone Source: European Patent Office - EP 2243780 A2 URL: [Link]

- Title: Purification of paliperidone Source: Google Patents URL

-

Title: Purification of paliperidone Source: European Patent Office - EP 2202234 A1 URL: [Link]

- Title: Method for separating and determining paliperidone palmitate related substances and content Source: Google Patents URL

-

Title: this compound Source: Venkatasai Life Sciences URL: [Link]

-

Title: this compound Source: HTS Biopharma URL: [Link]

-

Title: Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND Source: ResearchGate URL: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]

- 5. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. htsbiopharma.com [htsbiopharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2202234A1 - Purification of paliperidone - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN104597170B - Method for separating and determining paliperidone palmitate related substances and content - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijpbs.com [ijpbs.com]

- 20. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Paliperidone E-oxime and its Stereoisomers: A Methodological Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the adage "the structure is the drug" is a foundational principle. The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) and its related substances dictates its efficacy, safety, and stability. Unambiguous structural elucidation is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of patient safety. This guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific and challenging related substance: Paliperidone E-oxime and its associated stereoisomers. We will move beyond rote procedural descriptions to explore the underlying scientific rationale, the "why" behind the "how," to equip you with the expertise to tackle similar challenges with confidence.

Introduction: The Context of Paliperidone and its Oxime Impurities

Paliperidone, the active metabolite of risperidone, is a widely used atypical antipsychotic agent. Its chemical structure, featuring a fused heterocyclic ring system and a chiral center, presents a rich landscape for potential impurities and related substances arising during synthesis or degradation. Among these, oxime derivatives, formed through reaction with hydroxylamine or related reagents, are of particular interest due to their potential for stereoisomerism.

This guide will focus specifically on the E-oxime of Paliperidone , a geometric isomer at the C=N double bond of the oxime functional group. The elucidation process is complicated by the inherent chirality of the parent Paliperidone molecule, leading to the potential for multiple stereoisomers of the E-oxime. Our objective is to present a self-validating, multi-technique approach to unequivocally determine the structure and stereochemistry of these species.

The Elucidation Workflow: A Multi-Pronged Analytical Strategy

A robust structural elucidation is never reliant on a single analytical technique. Instead, it is a convergent process where orthogonal methods provide complementary pieces of the structural puzzle. Our approach is a tiered strategy, beginning with separation and moving through progressively more structurally informative techniques.

Caption: High-level workflow for the structural elucidation of this compound stereoisomers.

Foundational Step: Chiral Separation and Isolation

Expertise & Experience: Before any structural analysis can begin, it is paramount to resolve the stereoisomers. Co-analysis of an isomeric mixture in techniques like NMR leads to complex, overlapping spectra that are often uninterpretable. The choice of a chiral stationary phase (CSP) is critical and should be guided by the structural features of the analyte. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point due to their broad applicability and proven success in separating complex chiral compounds.[1]

Trustworthiness: The method's ability to separate the isomers must be validated. This is achieved by demonstrating baseline resolution between all stereoisomeric peaks and ensuring that the method is robust to small variations in mobile phase composition and temperature.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent amylose/cellulose-based CSP).

-

Mobile Phase Screening:

-

Normal Phase: Screen with a primary mobile phase of n-Hexane and a secondary component of Isopropyl Alcohol (IPA) or Ethanol. Begin with a 90:10 (Hexane:Alcohol) ratio.

-

Polar Organic Mode: Screen with Acetonitrile or Methanol as the primary mobile phase with an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to improve peak shape.

-

-

Optimization: Systematically vary the ratio of the mobile phase components and the flow rate to maximize resolution. A typical flow rate is 1.0 mL/min.

-

Detection: Utilize a UV detector set at a wavelength where Paliperidone has a strong absorbance, typically around 277 nm.[2]

-

Isolation: Once an analytical method is established, scale up to a semi-preparative or preparative column with the same stationary phase to isolate sufficient quantities of each stereoisomer for subsequent analysis.

Spectroscopic and Spectrometric Analyses

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: HRMS is the first port of call after isolation. Its power lies in providing an extremely accurate mass measurement, which allows for the confident determination of the elemental composition. For this compound, we expect a molecular formula of C23H27FN4O4 (Paliperidone + O - H2). An accurate mass measurement within a few parts per million (ppm) of the theoretical mass for this formula provides strong evidence for the identity of the compound.[3]

Trustworthiness: The instrument must be calibrated immediately prior to analysis using a known standard. The observation of the correct isotopic pattern for the proposed formula further validates the result.

Experimental Protocol: HRMS Analysis

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is ideal.

-

Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds, as the basic nitrogen atoms are readily protonated.

-

Sample Preparation: Dissolve the isolated isomer in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-1000.

-

Data Analysis: Determine the m/z of the [M+H]+ ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

| Parameter | Expected Value |

| Molecular Formula | C23H27FN4O4 |

| Theoretical Monoisotopic Mass | 442.2016 |

| Expected [M+H]+ Ion (m/z) | 443.2094 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed covalent structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments allows us to piece together the molecular framework, proton by proton, carbon by carbon. For confirming the E-oxime geometry, the Nuclear Overhauser Effect (NOE) is particularly crucial. An NOE correlation between the oxime -OH proton and the protons on the adjacent carbon of the pyrimidinone ring would provide strong evidence for the E-configuration.[4][5]

Trustworthiness: The structural assignment must be self-consistent across all NMR experiments. For example, a correlation observed in a COSY (Correlation Spectroscopy) experiment between two protons must be consistent with the connectivity confirmed by a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the isolated isomer in a deuterated solvent such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred as it can help in observing exchangeable protons like the oxime -OH.

-

¹H NMR: Provides information on the proton environment, chemical shifts, and coupling constants.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

-

2D COSY: Identifies proton-proton (J-coupling) correlations, helping to trace out spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

2D HMBC: Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the different fragments of the molecule.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining stereochemistry.

Caption: A systematic NMR strategy for detailed structural elucidation.

The Final Confirmation: X-ray Crystallography

Expertise & Experience: While the combination of HRMS and NMR provides a very high degree of confidence in the proposed structure, X-ray crystallography provides the "gold standard" for unambiguous proof of both the covalent structure and the absolute stereochemistry.[6][7] This technique requires a single, high-quality crystal of the compound. The resulting electron density map provides a three-dimensional picture of the molecule, confirming the E-geometry of the oxime and the configuration at the chiral center of the Paliperidone backbone.

Trustworthiness: The quality of the crystal structure is assessed by statistical parameters such as the R-factor, which should be low (typically < 0.05 for a good quality structure). The thermal ellipsoids of the atoms should also be reasonable.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. The isolated isomer should be dissolved in a variety of solvents and solvent systems, and crystallization should be attempted using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of the diffractometer.

-

Data Collection: The crystal is cooled (typically to 100 K) and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Conclusion: A Self-Validating System

References

-

UPLC-MS analysis for the identification of Paliperidone degradation impurities. PubMed, [Link]

-

Crystal structure of paliperidone palmitate. Cambridge Core, [Link]

-

Synthesis and characterization of related substances of Paliperidone. Scholars Research Library, [Link]

-

Crystal structure of paliperidone palmitate (INVEGA SUSTENNA®), C39H57FN4O4. ResearchGate, [Link]

-

Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate, [Link]

-

Chemical structure of paliperidone derivatives. ResearchGate, [Link]

-

Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. Magritek, [Link]

-

Synthetic scheme of paliperidone: generation of process-related impurities. ResearchGate, [Link]

-

Crystal growth morphology of paliperidone derivatives. ResearchGate, [Link]

-

Case study of Paliperidone. Magritek, [Link]

-

Paliperidone-impurities. Pharmaffiliates, [Link]

-

Identification and Characterization of Process Related Impurities in Paliperidone Palmitate by using LCMS/Q-TOF and NMR. Journal of Applicable Chemistry, [Link]

-

Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI, [Link]

-

Chemical structure of paliperidone. *indicates position of chiral carbon atom. ResearchGate, [Link]

-

Structurally similar compounds separation in Benzisoxazol derivatives by UPLC. Journal of Chemical and Pharmaceutical Research, [Link]

-

Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. ResearchGate, [Link]

-

Paliperidone. PubChem, [Link]

-

Chiral Drug Separation. cirrus.colostate.edu, [Link]

-

Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. PubMed, [Link]

-

Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction. PubMed, [Link]

-

Structural Chemistry of Oximes. ResearchGate, [Link]

-

Stereoisomers of oxime ethers of 1,4-naphthoquinone: Synthesis, characterization, X-ray crystal structures, and DFT studies. OSTI.GOV, [Link]

-

De-noising and peaks identification in an NMR spectrum. ResearchGate, [Link]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. researchgate.net [researchgate.net]

- 3. joac.info [joac.info]

- 4. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 5. magritek.com [magritek.com]

- 6. Crystal structure of paliperidone palmitate (INVEGA SUSTENNA®), C39H57FN4O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Paliperidone E-oxime in Organic Solvents: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related substances is paramount. Paliperidone E-oxime, a known impurity and related compound of the atypical antipsychotic paliperidone, represents a critical area of study for process chemists and formulation scientists.[1][2] The solubility profile of such a compound is a cornerstone of its characterization, influencing everything from purification and isolation strategies to its potential behavior in analytical and biological systems.

This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data for this specific isomer, this guide equips researchers, scientists, and drug development professionals with the theoretical framework, practical methodologies, and contextual data necessary to understand, predict, and experimentally determine its solubility in a range of organic solvents. By leveraging data from the parent compound, paliperidone, and established analytical principles, this document serves as a robust resource for navigating the challenges associated with characterizing impurities in pharmaceutical manufacturing.

Physicochemical Characterization of this compound

A foundational understanding of a molecule's structure and inherent properties is the first step in predicting its solubility behavior.

Molecular Structure:

This compound is chemically designated as (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. It is an oxime derivative of a ketone precursor, which itself is a related substance to paliperidone. The "E" designation refers to the stereochemistry at the C=N double bond of the oxime group.

-

Parent Compound: Paliperidone

-

CAS Number: 1388021-46-2

-

Molecular Formula: C23H28F2N4O3

-

Molecular Weight: 446.49 g/mol

Key Structural Features Influencing Solubility:

-

Oxime Group (-C=N-OH): The hydroxyl group of the oxime is capable of acting as both a hydrogen bond donor and acceptor.[1][2][3] This functional group significantly influences the molecule's polarity and its potential for interaction with protic solvents. Oximes generally exhibit low solubility in water but are more soluble in polar organic solvents.[1][2][3]

-

Piperidine and Pyrido[1,2-a]pyrimidin-4-one Rings: These nitrogen-containing heterocyclic systems contribute to the molecule's overall polarity and offer sites for potential hydrogen bonding.

-

Difluorophenyl Group: The presence of two fluorine atoms increases the molecule's lipophilicity and can influence its interaction with nonpolar solvents.

-

Hydroxyl Group: The hydroxyl group on the tetracycle is a key site for hydrogen bonding, similar to the parent paliperidone molecule.

| Property | This compound | General Characteristics of Oximes |

| Functional Group | Oxime (-C=N-OH) | Characterized by the C=NOH group.[1] |

| Hydrogen Bonding | Capable of both donating and accepting hydrogen bonds.[1][2] | The -OH group is a key site for hydrogen bonding.[1][2] |

| Polarity | Considered a polar molecule due to multiple heteroatoms and functional groups. | Generally polar compounds.[1][3] |

| State | Expected to be a crystalline solid. | Often exist as colorless crystals.[3][4][5] |

Theoretical and Inferred Solubility Profile

Predicting the solubility of this compound can be approached from a theoretical standpoint based on its structure and by drawing inferences from the known solubility of its parent compound, paliperidone.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxime's hydroxyl group and the other polar functionalities of the molecule. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran, Dimethylformamide): These solvents can act as hydrogen bond acceptors. Given the multiple hydrogen bond donor sites on this compound, its solubility in these solvents is likely to be significant, although potentially less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane): Due to the high polarity of this compound, it is expected to have very low solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Methylene Chloride): These solvents have an intermediate polarity and can dissolve a range of compounds. Paliperidone is sparingly soluble in methylene chloride, and a similar behavior can be anticipated for its E-oxime derivative.[6]

Inferred Solubility from Paliperidone Data

While this compound possesses an additional polar oxime group compared to the ketone precursor, its overall structural similarity to paliperidone allows for scientifically grounded inferences. A recent study systematically determined the mole fraction solubility of paliperidone in 15 different organic solvents at temperatures ranging from 288.15 K to 328.15 K.[7] This data provides an excellent baseline for estimating the solubility of this compound.

The introduction of the oxime group, with its capacity for hydrogen bonding, may slightly enhance solubility in polar protic solvents compared to its ketone precursor, but the overall solubility is likely to be in a similar order of magnitude as paliperidone.

Table of Molar Fraction Solubility of Paliperidone at 298.15 K (25 °C)[7]

| Solvent | Molar Fraction (10^4 * x) | Solvent Class | Inferred Solubility for this compound |

| Methanol | 1.83 | Polar Protic | Likely to be in a similar range, potentially slightly higher. |

| Ethanol | 1.05 | Polar Protic | Similar trend to methanol. |

| n-Propanol | 0.73 | Polar Protic | Lower solubility expected, following the trend of the parent drug. |

| i-Propanol | 0.49 | Polar Protic | Lower solubility expected. |

| n-Butanol | 0.58 | Polar Protic | Lower solubility expected. |

| Acetone | 3.53 | Polar Aprotic | Moderate solubility is expected. |

| Acetonitrile | 0.29 | Polar Aprotic | Low solubility is likely. |

| Ethyl Acetate | 1.03 | Polar Aprotic | Moderate solubility is expected. |

| Tetrahydrofuran | 12.16 | Polar Aprotic | Good solubility is anticipated. |

| 1,4-Dioxane | 15.68 | Polar Aprotic | High solubility is anticipated, following the trend of the parent drug. |

This data is for paliperidone and should be used as a guide for estimating the solubility of this compound. Experimental verification is essential.

Experimental Determination of Solubility

To obtain definitive data, experimental determination of solubility is necessary. The two most common methods in pharmaceutical development are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[8][9]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature and pH.[10][11]

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a glass vial.

-